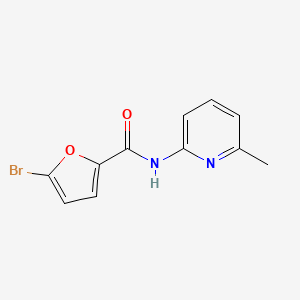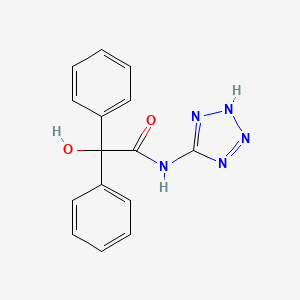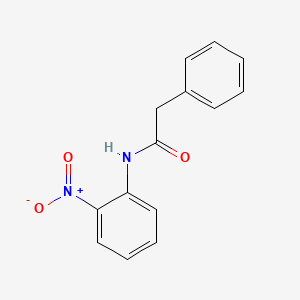
N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Descripción general
Descripción
N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNPA and is a member of the acrylamide family of compounds. MNPA has been shown to have a wide range of biological activities, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of MNPA is not fully understood. However, it is believed that MNPA works by inhibiting the activity of certain enzymes in the body. This leads to a decrease in the production of certain proteins, which can have a variety of biological effects.
Biochemical and Physiological Effects:
MNPA has been shown to have a variety of biochemical and physiological effects. For example, MNPA has been shown to inhibit the growth of cancer cells in vitro. Additionally, MNPA has been shown to reduce inflammation in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNPA in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of experiments. Additionally, MNPA is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using MNPA in lab experiments is its potential toxicity. MNPA has been shown to be toxic in high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for MNPA research. One area of interest is the development of new anti-cancer drugs based on MNPA. Additionally, MNPA could be used as a tool to study the mechanisms of cancer and inflammation. Finally, MNPA could be modified to improve its biological activity and reduce its toxicity, making it an even more promising candidate for scientific research.
Aplicaciones Científicas De Investigación
MNPA has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. MNPA has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments. Additionally, MNPA has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-5-8-14(9-6-12)17-16(19)10-7-13-3-2-4-15(11-13)18(20)21/h2-11H,1H3,(H,17,19)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRDKACFAZSLOM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]benzohydrazide](/img/structure/B3833109.png)
![N~2~-cyclohexyl-N~1~-[5-(4-methylphenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B3833110.png)
![3-chloro-6-fluoro-N'-[1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3833116.png)
![N'-[1-(2-thienyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B3833122.png)




![N,N'-1,3-propanediylbis[3-(2-furyl)acrylamide]](/img/structure/B3833143.png)


![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3833163.png)

